An In-depth Technical Guide on the Physicochemical Properties of 8-Bromoimidazo[1,2-a]pyridine
An In-depth Technical Guide on the Physicochemical Properties of 8-Bromoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 8-Bromoimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and material development by consolidating available data, outlining detailed experimental protocols for property determination, and illustrating a key synthetic pathway.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 197.03 g/mol | Santa Cruz Biotechnology[2] |
| Melting Point | 70-75 °C | MySkinRecipes[3] |
| Boiling Point | Data Not Available | N/A |
| pKa (Predicted) | Data Not Available | N/A |
| logP (Predicted) | 2.5 | PubChem[4] |
| Aqueous Solubility | Data Not Available | N/A |
Experimental Protocols
To facilitate further research and fill the existing data gaps, this section provides detailed experimental methodologies for the determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is a critical indicator of its purity.
Materials:
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8-Bromoimidazo[1,2-a]pyridine sample
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or similar)
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Mortar and pestle
Procedure:
-
Ensure the 8-Bromoimidazo[1,2-a]pyridine sample is dry and finely powdered using a mortar and pestle.
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Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the available data, start heating rapidly to about 50 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the last solid crystal melts (the end of melting).
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The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (typically 1-2 °C).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.
Materials:
-
8-Bromoimidazo[1,2-a]pyridine sample
-
Calibrated pH meter and electrode
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Burette
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Stir plate and stir bar
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Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
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Suitable solvent (e.g., water, or a co-solvent system like water/ethanol if solubility is low)
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Beaker
Procedure:
-
Dissolve a precisely weighed amount of 8-Bromoimidazo[1,2-a]pyridine in a known volume of the chosen solvent in a beaker to create a solution of known concentration.
-
Place the beaker on a stir plate and add a stir bar to ensure continuous mixing.
-
Immerse the calibrated pH electrode into the solution.
-
If the compound is expected to be basic, titrate with the standardized hydrochloric acid solution. If it is expected to be acidic, titrate with the standardized sodium hydroxide solution.
-
Add the titrant in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, such as absorption and distribution.
Materials:
-
8-Bromoimidazo[1,2-a]pyridine sample
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Vortex mixer or shaker
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Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of 8-Bromoimidazo[1,2-a]pyridine in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the second, immiscible solvent (n-octanol or water, respectively). The volumes should be chosen to ensure that the final concentration in each phase can be accurately measured.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases and reach equilibrium.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of 8-Bromoimidazo[1,2-a]pyridine in each phase using a suitable analytical technique.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the base-10 logarithm of the partition coefficient.
Synthetic Pathway and Experimental Workflow
The synthesis of 8-Bromoimidazo[1,2-a]pyridine typically involves the cyclization of a 2-aminopyridine derivative. One common route is the reaction of 2-aminopyridine with an α-halo ketone. To introduce the bromo group at the 8-position, one could start with a pre-brominated aminopyridine or perform a bromination step on the imidazo[1,2-a]pyridine core. A general and efficient method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Below is a conceptual workflow for the synthesis of 8-Bromoimidazo[1,2-a]pyridine from 2-amino-3-bromopyridine and chloroacetaldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 8-bromoimidazo[1,2-a]pyridine (C7H5BrN2) [pubchemlite.lcsb.uni.lu]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
